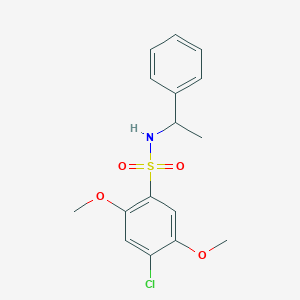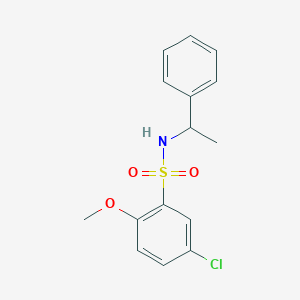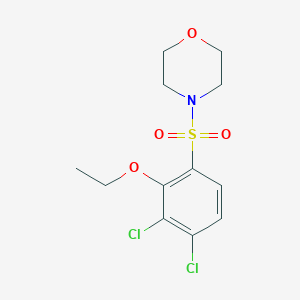
8-methoxy-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Coumarin 153, and it has a molecular weight of 357.39 g/mol. Coumarin 153 is a synthetic organic compound that belongs to the class of coumarins, which are widely used in the pharmaceutical industry for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of Coumarin 153 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Coumarin 153 has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Coumarin 153 has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and inflammation. Coumarin 153 has also been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer and lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin 153 has several advantages and limitations for lab experiments. One of the advantages of Coumarin 153 is its fluorescent properties, which make it an ideal probe for the detection of various biomolecules. Coumarin 153 is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, one of the limitations of Coumarin 153 is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Coumarin 153. One potential direction is the development of new synthetic methods for Coumarin 153, which may improve its yield and purity. Another potential direction is the exploration of Coumarin 153 as a potential therapeutic agent for various diseases, including cancer and inflammation. Additionally, the development of new fluorescent probes based on Coumarin 153 may have significant applications in various fields, including biochemistry and molecular biology.
Conclusion:
In conclusion, Coumarin 153 is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Coumarin 153 has also been used as a fluorescent probe for the detection of various biomolecules. Further research is needed to fully understand the mechanism of action of Coumarin 153 and its potential applications in various fields.
Métodos De Síntesis
Coumarin 153 can be synthesized using various methods, including the Knoevenagel condensation reaction and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of salicylaldehyde with pyrrolidine-1-carboxylic acid, followed by the addition of 4-hydroxy-3-methoxybenzaldehyde. The Pechmann condensation reaction involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a catalyst. Both methods result in the formation of Coumarin 153, which can be purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Coumarin 153 has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Coumarin 153 has also been used as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids.
Propiedades
Fórmula molecular |
C15H15NO4 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
8-methoxy-3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO4/c1-19-12-6-4-5-10-9-11(15(18)20-13(10)12)14(17)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3 |
Clave InChI |
ZZJDYFGPNYRYHD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC3 |
SMILES canónico |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)

